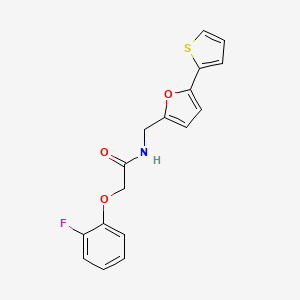

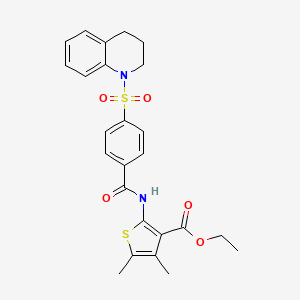

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "Compound X" and is synthesized using a specific method, which will be discussed in detail in The aim of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X.

Scientific Research Applications

Radioligand Development

Compounds with fluorophenoxy and heterocyclic components have been explored as potent radioligands for peripheral benzodiazepine receptors (PBR), suggesting possible applications in neuroimaging and the study of neurological diseases. For instance, [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 are two radioligands synthesized for PBR, indicating the role such compounds can play in brain imaging and diagnostics (Zhang et al., 2003).

Antioxidant Activity

Phenolic derivatives, including those with phenoxy groups, have shown antioxidant activity, acting as inhibitors of membrane lipid peroxidation and scavengers of peroxyl radicals. This suggests that compounds with similar structures might be explored for their antioxidant properties, which could have implications in reducing oxidative stress and related conditions (Dinis et al., 1994).

Dye-Sensitized Solar Cells

Heteroaromatic linkers like furan and thiophene have been used in the synthesis of phenothiazine derivatives for dye-sensitized solar cells, demonstrating the potential of such compounds in enhancing solar energy conversion efficiencies. This indicates a possible application in the development of new materials for solar energy harvesting (Kim et al., 2011).

Anticonvulsant Activities

Derivatives of alpha-acetamido-N-benzylacetamide with heteroaromatic linkers have shown anticonvulsant activities. This suggests the potential for compounds with similar structural features to be explored for their neuroprotective and anticonvulsant effects, offering insights into the development of new therapeutic agents (Kohn et al., 1993).

Synthesis and Characterization

The synthesis and characterization of novel compounds with cyano and fluorophenoxy groups indicate a broader interest in exploring these motifs for potential applications in material science and chemical synthesis. This work underlines the ongoing research into novel compounds for varied applications (Yang Man-li, 2008).

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c18-13-4-1-2-5-14(13)21-11-17(20)19-10-12-7-8-15(22-12)16-6-3-9-23-16/h1-9H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRDWVJAMOAQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2728305.png)

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)

![1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2728309.png)

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)

![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)